

An In-Depth Technical Guide to 2,3-Dibromo-5,6-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-5,6-diphenylpyrazine

Cat. No.: B3056910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for **2,3-Dibromo-5,6-diphenylpyrazine**. While this compound is cataloged in chemical databases, detailed experimental protocols, spectroscopic analyses, and specific biological activity data are not extensively available in the public domain. This document summarizes the existing information and highlights areas where further research is needed.

Molecular Structure and Identifiers

2,3-Dibromo-5,6-diphenylpyrazine is a halogenated aromatic heterocyclic compound. The core structure consists of a pyrazine ring substituted with two bromine atoms and two phenyl groups.



Identifier	Value	Source
IUPAC Name	2,3-dibromo-5,6- diphenylpyrazine	PubChem[1]
Canonical SMILES	C1=CC=C(C=C1)C2=C(C(=N C(=N2)Br)Br)C3=CC=CC=C3	PubChem[1]
InChI	InChI=1S/C16H10Br2N2/c17- 15-16(18)20-14(12-9-5-2-6-10- 12)13(19-15)11-7-3-1-4-8- 11/h1-10H	PubChem[1]
InChIKey	SLVBMGDLQPDWEE- UHFFFAOYSA-N	PubChem[1]
Molecular Formula	C16H10Br2N2	PubChem[1]
Molecular Weight	390.07 g/mol	PubChem[1]
CAS Number	75163-71-2	PubChem[1]

Physicochemical Properties

Computed physicochemical properties provide initial insights into the behavior of **2,3-Dibromo-5,6-diphenylpyrazine**.



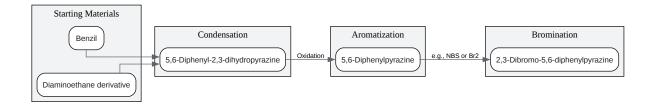
Property	Value	Source
XLogP3	5.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	387.92107	PubChem[1]
Monoisotopic Mass	387.92107	PubChem[1]
Topological Polar Surface Area	25.8 Ų	PubChem[1]
Heavy Atom Count	20	PubChem[1]
Complexity	371	PubChem[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of **2,3-Dibromo-5,6-diphenylpyrazine** is not readily available in the scientific literature. However, general methods for the synthesis of related di-halo-di-aryl pyrazines can provide a conceptual framework. The synthesis of a related compound, **2,3-dichloro-5,6-dimethylpyrazine**, has been attempted via the treatment of the corresponding dichloro derivative with HBr/AcOH, though this resulted in a low yield.

A potential synthetic approach could involve the following conceptual steps:





Click to download full resolution via product page

Caption: Conceptual synthesis workflow for **2,3-Dibromo-5,6-diphenylpyrazine**.

Note: This proposed pathway is hypothetical and would require experimental validation and optimization.

Spectroscopic Data

Specific ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for **2,3-Dibromo-5,6-diphenylpyrazine** are not currently available in public spectral databases. For structurally related compounds, such as other substituted pyrazines, spectroscopic data is available and can serve as a reference for expected chemical shifts and fragmentation patterns.

Biological Activity and Potential Signaling Pathways

There is no specific biological activity data available for **2,3-Dibromo-5,6-diphenylpyrazine** in the reviewed literature. However, the broader class of pyrazine derivatives has been investigated for various pharmacological activities.

General Biological Activities of Pyrazine Derivatives

Pyrazine-containing compounds have shown a wide range of biological activities, including:

 Anticancer Activity: Many pyrazine derivatives have been explored as potential anticancer agents, with some acting as kinase inhibitors.

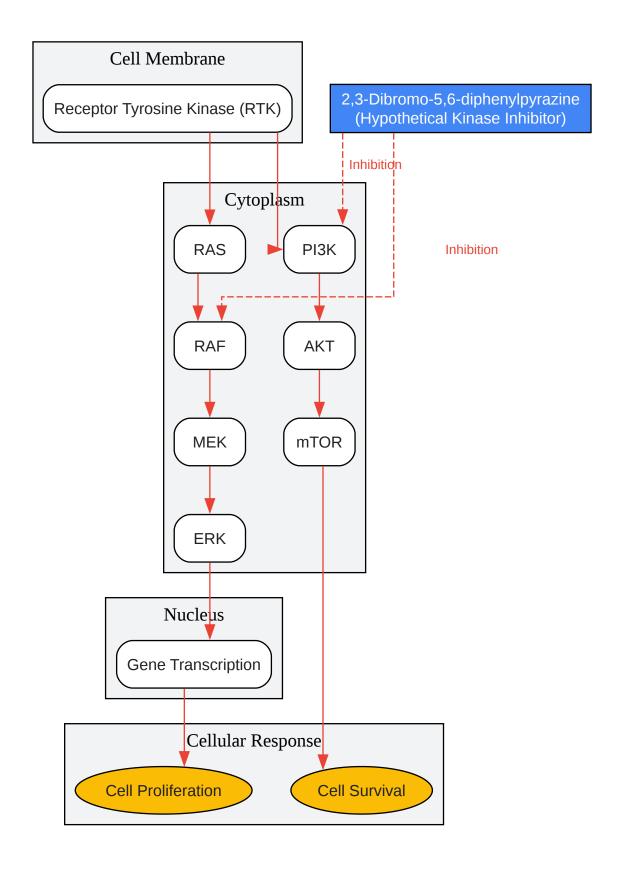


- Antimicrobial Activity: Substituted pyrazines have demonstrated activity against various bacterial and fungal strains.
- Kinase Inhibition: The pyrazine scaffold is present in several clinically evaluated kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazine derivatives as kinase inhibitors, a potential area of investigation for **2,3-Dibromo-5,6-diphenylpyrazine** would be its effect on cancer-related signaling pathways. A generalized diagram illustrating the role of kinase inhibitors in cancer cell signaling is presented below.





Click to download full resolution via product page



Caption: Hypothetical inhibition of MAPK and PI3K/AKT/mTOR pathways by a pyrazine-based kinase inhibitor.

Disclaimer: The above diagram is a generalized representation and does not imply that **2,3- Dibromo-5,6-diphenylpyrazine** specifically inhibits these pathways. Experimental validation is required.

Future Research Directions

The lack of comprehensive data on **2,3-Dibromo-5,6-diphenylpyrazine** presents several opportunities for future research:

- Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by full spectroscopic characterization (NMR, MS, IR, and X-ray crystallography).
- Biological Screening: In vitro screening for antimicrobial and cytotoxic activity against a panel of bacterial, fungal, and cancer cell lines.
- Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the mechanism of action, including potential kinase inhibition assays and pathway analysis.

This technical guide serves as a starting point for researchers interested in **2,3-Dibromo-5,6-diphenylpyrazine**. While foundational information is available, significant experimental work is required to fully characterize this molecule and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,3-Dibromo-5,6-diphenylpyrazine | C16H10Br2N2 | CID 266776 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,3-Dibromo-5,6-diphenylpyrazine]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3056910#2-3-dibromo-5-6-diphenylpyrazine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com